Cas no 468-27-9 (colupulone)
colupulone Chemical and Physical Properties
Names and Identifiers
-
- colupulone
- 3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
- COLUPULON
- 2,4-cyclohexadien-1-one, 3,5-dihydroxy-4,6,6-tris(3-methyl-2-buten-1-yl)-2-(2-methyl-1-oxopropyl)-
- 3,5-Dihydroxy-2-isobutyryl-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
- I-BUTYROLUPUPHENONE
- 3,5-dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
- BA8R555DNZ
- UNII-BA8R555DNZ
- 3,5-dihydroxy-2-isobutyryl-4,6,6-tris(3-methyl-but-2-enyl)cyclohexa-2,4- dienone
- NS00094539
- HY-N10867
- DTXSID80963664
- NSC-650561
- SCHEMBL316240
- XC172848
- CS-0637301
- 3,5-dihydroxy-2,6,6-tris(3-methylbut-2-enyl)-4-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
- 2,4-Cyclohexadien-1-one, 3,5-dihydroxy-2,6,6-tris(3-methyl-2-butenyl)-4-(2-methyl-1-oxopropyl)-
- 468-27-9
- NSC650561
- 3,5-Dihydroxy-4-isobutyryl-2,6,6-tris-(3-methyl-but-2-enyl)-cyclohexa-2,4-dienone
- CHEBI:136851
- Q27458763
- Colupulone A; Colupulone I
- co-lupulone
- DTXCID601391404
- DA-52025
-
- Inchi: 1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3
- InChI Key: UNCDMWKTFLUPHZ-UHFFFAOYSA-N
- SMILES: OC1=C(C/C=C(\C)/C)C(=C(C(C(C)C)=O)C(C1(C/C=C(\C)/C)C/C=C(\C)/C)=O)O
Computed Properties
- Exact Mass: 400.26148
- Monoisotopic Mass: 400.261
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 797
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.053g/cm3
- Boiling Point: 573.8ºC at 760 mmHg
- Flash Point: 314.9ºC
- Refractive Index: 1.532
- PSA: 74.6
- LogP: 6.47370
colupulone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:Store at recommended temperature
colupulone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C214755-5mg |
Colupulone |
468-27-9 | 5mg |
$ 184.00 | 2023-09-08 | ||
| TRC | C214755-25mg |
Colupulone |
468-27-9 | 25mg |
$ 850.00 | 2023-09-08 | ||
| TRC | C214755-50mg |
Colupulone |
468-27-9 | 50mg |
$ 1466.00 | 2023-09-08 | ||
| PhytoLab | 86755-50mg |
Colupulone (stable DCHA salt) |
468-27-9 | ≥ 90.0 % | 50mg |
€3690 | 2025-08-06 | |
| PhytoLab | 86755-250mg |
Colupulone (stable DCHA salt) |
468-27-9 | ≥ 90.0 % | 250mg |
€17425 | 2025-08-06 | |
| PhytoLab | 86755-500mg |
Colupulone (stable DCHA salt) |
468-27-9 | ≥ 90.0 % | 500mg |
€32800 | 2025-08-06 | |
| PhytoLab | 86755-1000mg |
Colupulone (stable DCHA salt) |
468-27-9 | ≥ 90.0 % | 1000mg |
€61500 | 2025-08-06 | |
| TargetMol Chemicals | T80696-1mg |
β-Acids colupulone |
468-27-9 | 1mg |
¥ 2360 | 2024-07-24 | ||
| TargetMol Chemicals | T80696-5mg |
β-Acids colupulone |
468-27-9 | 5mg |
¥ 11700 | 2024-07-24 | ||
| MedChemExpress | HY-N10867-1mg |
β-Acids colupulone |
468-27-9 | 1mg |
¥4500 | 2025-04-16 |
colupulone Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on colupulone
Colupulone (CAS No. 468-27-9): A Comprehensive Overview of Its Applications and Recent Research Findings
Colupulone, chemically known by its CAS number 468-27-9, is a naturally occurring sesquiterpene lactone primarily found in plants belonging to the Apiaceae family. This compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic benefits. The structural uniqueness of colupulone, characterized by its γ-lactone ring and multiple chiral centers, makes it a subject of extensive research for developing novel therapeutic agents.
The chemical structure of colupulone consists of a bicyclic framework with a γ-lactone moiety, which is a key feature responsible for its biological activity. This structural motif is commonly associated with various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of multiple stereogenic centers in colupulone allows for the synthesis of enantiomerically pure derivatives, which can be fine-tuned to enhance specific biological activities.
In recent years, significant advancements have been made in understanding the pharmacological profile of colupulone. Studies have demonstrated its potential in modulating inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. The compound's ability to inhibit key enzymes involved in the inflammatory response, such as COX-2 and LOX, has been extensively studied. These findings suggest that colupulone could serve as a lead compound for designing new anti-inflammatory agents with improved efficacy and reduced side effects.
Furthermore, colupulone has shown remarkable antioxidant properties, which are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. Oxidative stress is implicated in various chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant activity of colupulone has been investigated in several preclinical models, where it has demonstrated the ability to mitigate oxidative stress-induced damage and prevent cellular apoptosis.
Recent research has also explored the antimicrobial properties of colupulone. Studies have indicated that this compound exhibits inhibitory effects against a range of bacteria, fungi, and even some viruses. The mechanism behind this antimicrobial activity is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. These findings highlight the potential of colupulone as a natural antimicrobial agent, which could be particularly valuable in addressing issues related to antibiotic resistance.
The nutraceutical potential of colupulone has not been overlooked either. Its presence in certain dietary supplements and functional foods has been linked to various health benefits. For instance, studies have suggested that colupulone may support digestive health by modulating gut microbiota composition and enhancing gut barrier function. Additionally, its anti-inflammatory properties could contribute to reducing the risk of chronic inflammatory diseases associated with poor gut health.
In terms of clinical applications, several ongoing clinical trials are evaluating the efficacy of colupulone-based formulations in treating various conditions. These trials aim to provide concrete evidence supporting the use of colupulone as a therapeutic agent. Preliminary results from these trials are promising and suggest that colupulone could be a valuable addition to existing treatment regimens for inflammatory and oxidative stress-related disorders.
The synthetic chemistry behind colupulone derivatives has also seen significant progress. Researchers have developed efficient synthetic routes for producing enantiomerically pure forms of colupulone, which are essential for drug development purposes. These synthetic advancements have not only facilitated the production of large quantities of colupulone for research purposes but also opened up new avenues for designing structurally diverse derivatives with enhanced pharmacological properties.
The future prospects of colupulone research are exciting and multifaceted. Ongoing studies are exploring its potential role in neuroprotection, where it has shown promise in preclinical models for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research is being conducted to investigate its effects on metabolic disorders, including obesity and type 2 diabetes.
In conclusion, colupulone (CAS No. 468-27-9) is a versatile natural product with a wide range of potential applications in pharmaceuticals and nutraceuticals. Its unique chemical structure and diverse biological activities make it an attractive candidate for developing novel therapeutic agents. With continued research efforts aimed at elucidating its mechanisms of action and optimizing its pharmacological properties, colupulone is poised to play a significant role in addressing various health challenges in the future.
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